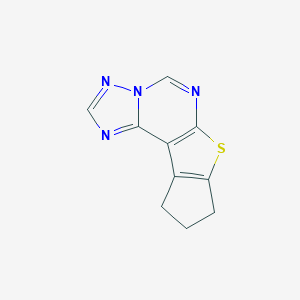![molecular formula C15H13N3OS2 B292499 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292499.png)
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ATSPTP, is a synthetic compound that belongs to the family of thienopyrimidines. It has gained attention in recent years due to its potential use in the field of medicinal chemistry. The compound has been extensively studied for its various pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Wirkmechanismus
The exact mechanism of action of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, such as topoisomerase and tyrosine kinase, which are involved in the growth and proliferation of cancer cells. Additionally, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce the production of reactive oxygen species, which can cause oxidative stress and damage to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its potent anticancer activity against a wide range of cancer cell lines. Additionally, the compound exhibits anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases. However, one of the limitations of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One possible direction is to investigate the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to identify its molecular targets. Finally, more research is needed to optimize the synthesis of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to improve its solubility and bioavailability for in vivo studies.
Conclusion:
In conclusion, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that exhibits potent anticancer, anti-inflammatory, and antibacterial properties. The compound has been extensively studied for its various pharmacological activities, and there are several future directions for research on 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. While there are some limitations to the use of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, its potential as a therapeutic agent makes it a promising candidate for further study.
Synthesemethoden
The synthesis of 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-mercaptothiophene-3-carboxylic acid with phenylglyoxal monohydrate, followed by the reaction with guanidine hydrochloride and allyl bromide. The resulting compound is then treated with sodium hydroxide to obtain 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in high yield.
Wissenschaftliche Forschungsanwendungen
2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential use in the treatment of various diseases. Studies have shown that the compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(allylsulfanyl)-3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to possess anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Eigenschaften
Molekularformel |
C15H13N3OS2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3-amino-6-phenyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3OS2/c1-2-8-20-15-17-13-11(14(19)18(15)16)9-12(21-13)10-6-4-3-5-7-10/h2-7,9H,1,8,16H2 |
InChI-Schlüssel |
UDYJIEQTJRPTOM-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1N |
Kanonische SMILES |
C=CCSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292416.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B292419.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![3-imino-4-{2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292423.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292426.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)

![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)